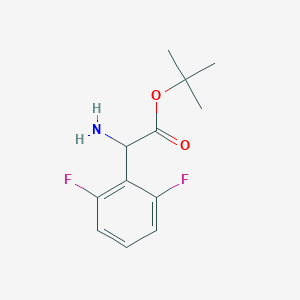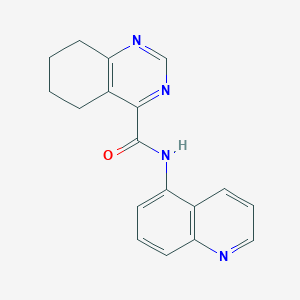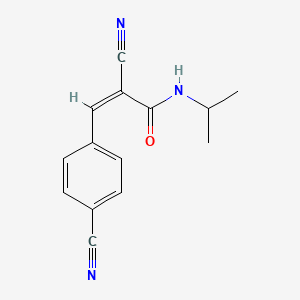
(Z)-2-Cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide, commonly known as CCNPP, is a chemical compound used in scientific research for its potential as a therapeutic agent. CCNPP belongs to the family of enamide compounds, which have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of CCNPP is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, proliferation, and inflammation. CCNPP has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which play a role in the regulation of cellular processes.
Biochemical and Physiological Effects:
CCNPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, CCNPP has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. In inflammation research, CCNPP has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, CCNPP has been found to exhibit antimicrobial activity against various pathogens, leading to a reduction in pathogen growth.
Vorteile Und Einschränkungen Für Laborexperimente
CCNPP has several advantages for lab experiments, including its ability to selectively target cancer cells and its broad-spectrum antimicrobial activity. However, CCNPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for CCNPP research, including the development of more potent and selective analogs for cancer and infectious disease therapy, the investigation of its potential as an anti-inflammatory agent, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of CCNPP and its potential side effects.
Synthesemethoden
CCNPP can be synthesized through a multi-step process involving the reaction of 4-cyanobenzaldehyde with propan-2-amine, followed by the addition of acetic anhydride and sodium acetate to form the intermediate compound, (E)-N-(4-cyanobenzylidene)-propan-2-amine. The final step involves the reaction of the intermediate compound with acrylonitrile in the presence of a base to yield CCNPP.
Wissenschaftliche Forschungsanwendungen
CCNPP has been studied for its potential as a therapeutic agent in various areas of research, including cancer, inflammation, and infectious diseases. In cancer research, CCNPP has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CCNPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CCNPP has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10(2)17-14(18)13(9-16)7-11-3-5-12(8-15)6-4-11/h3-7,10H,1-2H3,(H,17,18)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIXGCTUDHQAEM-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-cyanophenyl)-N-propan-2-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

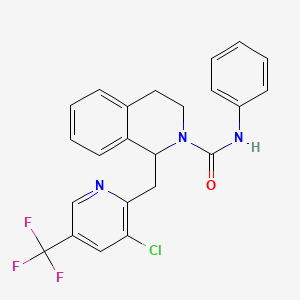
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)
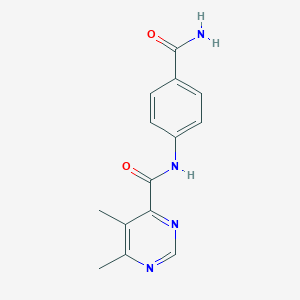
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

